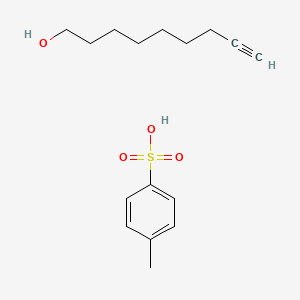

8-Nonyn-1-ol, 4-methylbenzenesulfonate

Description

Overview of p-Toluenesulfonate (Tosylate) Esters as Key Intermediates

Within the family of alkyl sulfonate esters, p-toluenesulfonate esters, commonly known as tosylates, are among the most frequently employed. The tosyl group, derived from p-toluenesulfonyl chloride, imparts excellent leaving group ability to an alcohol, a functional group that is otherwise notoriously poor at departing in its native hydroxyl form. The transformation of an alcohol to a tosylate is a cornerstone of synthetic strategy, effectively converting a nucleophilic hydroxyl group into a potent electrophilic site. This activation paves the way for a plethora of subsequent transformations, including the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental to the synthesis of pharmaceuticals, natural products, and advanced materials.

Structural Characteristics of 8-Nonyn-1-ol, 4-methylbenzenesulfonate (B104242)

The compound 8-Nonyn-1-ol, 4-methylbenzenesulfonate (CAS Number: 87462-64-4) is a bifunctional molecule that marries the reactivity of a tosylate with the synthetic potential of a terminal alkyne. Its structure consists of a nine-carbon aliphatic chain, which provides a flexible spacer. At one terminus of this chain (C1) is the tosylate group, and at the other (C8-C9) is a carbon-carbon triple bond.

This unique arrangement of functional groups endows the molecule with a dual reactivity profile. The tosylate at one end serves as a reactive handle for nucleophilic displacement, while the terminal alkyne at the other end is a versatile functional group capable of participating in a wide array of transformations, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and other metal-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 87462-64-4 |

| Molecular Formula | C₁₆H₂₂O₃S |

| Molecular Weight | 294.41 g/mol |

| Predicted Boiling Point | 422.0 ± 28.0 °C |

| Predicted Density | 1.091 ± 0.06 g/cm³ |

Academic Significance and Research Trajectories of Alkynyl Tosylates

Alkynyl tosylates, such as This compound , are of considerable interest to the academic and industrial research communities due to their utility as versatile building blocks. The presence of two distinct and orthogonally reactive functional groups allows for a stepwise and controlled elaboration of molecular complexity.

A significant area of research involving this compound is in the synthesis of complex molecules for pharmaceutical and biological applications. For instance, a recent patent discloses the synthesis of non-8-yn-1-yl 4-methylbenzenesulfonate from its precursor, 8-nonyn-1-ol. google.com The procedure involves the reaction of 8-nonyn-1-ol with p-toluenesulfonyl chloride in the presence of triethylamine (B128534) and 4-dimethylaminopyridine (B28879) in dichloromethane (B109758). google.com This tosylate is then utilized as a key intermediate in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins implicated in diseases such as cancer. google.com The terminal alkyne functionality of the tosylate serves as a crucial anchor point for linking different components of the final PROTAC molecule.

Furthermore, the precursor to the title compound, 8-nonyn-1-ol, is recognized as a valuable starting material for various synthetic endeavors. Its downstream products include not only non-8-ynyl 4-methylbenzenesulfonate but also other synthetically useful molecules. lookchem.com Research has also pointed to the utility of related structures in medicinal chemistry, as seen in studies on cephalosporins, where the inductive effects of side chains are crucial for their biological activity. sci-hub.se The ability to introduce a long-chain alkyne via a tosylate intermediate provides a powerful tool for modifying the properties of bioactive molecules.

The reactivity of the terminal alkyne allows for its participation in cycloaddition reactions, a cornerstone of modern synthetic chemistry for the construction of heterocyclic rings. This opens up avenues for the synthesis of a diverse range of compounds with potential applications in materials science and medicinal chemistry. The linear nine-carbon chain also provides a desirable lipophilic spacer, which can be advantageous in modulating the pharmacokinetic properties of drug candidates.

Properties

IUPAC Name |

4-methylbenzenesulfonic acid;non-8-yn-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O.C7H8O3S/c1-2-3-4-5-6-7-8-9-10;1-6-2-4-7(5-3-6)11(8,9)10/h1,10H,3-9H2;2-5H,1H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APYFHOZLNBHIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C#CCCCCCCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30832336 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30832336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87462-64-4 | |

| Record name | 4-Methylbenzene-1-sulfonic acid--non-8-yn-1-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30832336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Nonyn 1 Ol, 4 Methylbenzenesulfonate

Synthesis of the 8-Nonyn-1-ol Precursor

The synthesis of 8-nonyn-1-ol, a molecule featuring both a terminal alkyne and a primary alcohol, requires careful strategic planning to ensure the compatibility of reagents with these two functional groups. The key challenge lies in the introduction of the terminal alkyne at the end of a seven-carbon chain bearing a hydroxyl group.

Approaches to Terminal Alkyne Introduction

The formation of the C≡C triple bond at the terminus of the carbon chain is a critical step. Several modern synthetic methods can be employed to achieve this transformation.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. core.ac.uk The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a prominent example. To construct a molecule like 8-nonyn-1-ol, a variation of this reaction could be envisioned, such as coupling a protected 7-halo-1-alkanol with a suitable acetylene (B1199291) equivalent. The reaction typically requires a palladium catalyst, often in conjunction with a copper(I) co-catalyst, and a base. core.ac.uk The chemoselectivity of these catalytic systems is remarkable, tolerating a wide array of functional groups, including free alcohols, which can simplify the synthetic sequence by minimizing protection-deprotection steps. acs.org

Alternatively, a photoinduced, palladium-catalyzed dicarbofunctionalization of a simpler terminal alkyne could be employed. nih.gov This method allows for the one-step formation of 1,3-enynes by combining an alkyne, an alkyl iodide, and a second alkyne molecule under mild, room-temperature conditions, driven by visible light. nih.gov

Table 1: Key Components in Palladium-Catalyzed Alkyne Synthesis

| Component | Example | Function | Citation |

| Palladium Catalyst | Palladium acetate, Pd(PPh₃)₄ | Facilitates oxidative addition and reductive elimination | acs.org, thieme-connect.com |

| Ligand | Tris(2,6-dimethoxyphenyl)phosphine | Stabilizes the metal center and influences reactivity | acs.org |

| Co-catalyst | Copper(I) iodide (CuI) | Often used in Sonogashira-type couplings | core.ac.uk |

| Base | Amines (e.g., Et₃N), Carbonates (e.g., Cs₂CO₃) | Neutralizes HX produced, facilitates catalyst regeneration | thieme-connect.com |

| Coupling Partners | Terminal alkyne and vinyl/aryl halide | Form the new C-C bond | core.ac.uk |

Alkyne metathesis involves the redistribution of alkyne bonds, catalyzed by metal alkylidyne complexes, typically of molybdenum or tungsten. wikipedia.orgacs.org While highly effective for internal alkynes, the metathesis of terminal alkynes is challenging due to their propensity to polymerize. nih.govscispace.com

However, specific catalyst systems have been developed to address this. For instance, molybdenum complexes with triphenylsilanolate ligands can effectively catalyze the cross-metathesis of terminal alkyl acetylenes. nih.gov Ring-closing alkyne metathesis (RCAM) is a powerful application for creating macrocycles, which are then reduced to the desired alkene stereoisomer. wikipedia.orgacs.org For the acyclic synthesis of 8-nonyn-1-ol, a cross-metathesis reaction between a shorter ω-hydroxyalkyne and an inexpensive, volatile alkyne like propyne (B1212725) could theoretically be employed to extend the carbon chain. A significant challenge remains the suppression of the formation of acetylene, which can act as a catalyst poison. nih.gov

The "acetylene zipper" reaction provides a powerful method for synthesizing terminal alkynes from more readily available internal isomers. stackexchange.com This reaction involves the base-catalyzed migration of a triple bond along a carbon chain. stackexchange.com Very strong bases are required, with potassium 3-aminopropylamide (KAPA), the monopotassium salt of 1,3-diaminopropane, being particularly effective, capable of quantitatively isomerizing an internal triple bond to the terminal position in seconds at low temperatures. stackexchange.com

The driving force for the migration to the terminus is the formation of a stable, insoluble metal acetylide salt, which effectively removes the product from the equilibrium. stackexchange.com This makes the reaction essentially irreversible and highly efficient for producing 1-alkynes. Therefore, a precursor like non-3-yn-1-ol (B1266180) or non-4-yn-1-ol (B11922989) could be synthesized and then subjected to the zipper reaction to furnish the desired 8-nonyn-1-ol.

Functional Group Interconversion Strategies for Terminal Alkyne and Hydroxyl Moieties

Functional group interconversion (FGI) offers an alternative strategic approach, starting from molecules that already contain the necessary carbon skeleton. solubilityofthings.com

One common method involves the double dehydrohalogenation of a vicinal or geminal dihalide. libretexts.org For example, starting from 1-nonene, bromination would yield 1,2-dibromononane. Treatment with a strong base, such as sodium amide (NaNH₂) in liquid ammonia (B1221849), would then induce a twofold elimination to generate the alkyne. libretexts.orglibretexts.org Using NaNH₂ in liquid ammonia at low temperatures is often preferred to prevent rearrangement of the newly formed terminal alkyne to an internal position. libretexts.org

Another versatile FGI approach starts with a primary alcohol and extends the chain while creating the alkyne. A one-pot, two-step process can convert an activated primary alcohol (like a benzylic or propargylic one) into a terminal alkyne by oxidation with manganese dioxide, followed by treatment with the Bestmann-Ohira reagent. organic-chemistry.org For a simple alkyl alcohol, the process would likely involve oxidation to the corresponding aldehyde, which is then converted to the terminal alkyne via the Seyferth-Gilbert homologation or its Bestmann-Ohira modification. organic-chemistry.org

Table 2: Selected Functional Group Interconversion (FGI) Strategies for Alkyne Synthesis

| Starting Material | Key Reagents | Transformation | Citation |

| Vicinal Dihalide | NaNH₂, liq. NH₃ | Double dehydrohalogenation to form alkyne | libretexts.org |

| Aldehyde | Bestmann-Ohira Reagent | One-carbon homologation to a terminal alkyne | organic-chemistry.org |

| Primary Alcohol | 1. MnO₂ (oxidation); 2. Bestmann-Ohira Reagent | Oxidation followed by homologation | organic-chemistry.org |

| Internal Alkyne | KAPA (Potassium 3-aminopropylamide) | Triple bond migration to terminal position | stackexchange.com |

Esterification of 8-Nonyn-1-ol to Form the Tosylate

The final step in the sequence is the conversion of the primary alcohol in 8-nonyn-1-ol to its corresponding p-toluenesulfonate (tosylate) ester. This is a standard and highly efficient transformation in organic synthesis. The reaction involves treating the alcohol with 4-methylbenzenesulfonyl chloride (more commonly known as p-toluenesulfonyl chloride, TsCl) in the presence of a base.

Pyridine (B92270) is frequently used as both the solvent and the base. It serves to neutralize the hydrochloric acid generated during the reaction. Crucially, this esterification reaction does not affect the C-O bond of the alcohol, meaning the stereochemical configuration of the carbon atom bearing the oxygen is retained. ub.edu The resulting tosylate group is an excellent leaving group, readily displaced by nucleophiles in Sₙ2 reactions. This conversion transforms the chemically inert hydroxyl group into a reactive site for further synthetic elaboration, which is the primary purpose of this functional group interconversion. ub.edu

Direct Tosylation Protocols and Reagent Systems (e.g., p-Toluenesulfonyl Chloride and Base)

The most common and direct method for preparing tosylates from alcohols is the reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base. nih.gov The base serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. nih.gov Pyridine was historically a common choice, acting as both the base and the solvent. libretexts.orgchsjournal.org However, modern protocols often utilize other organic bases like triethylamine (B128534) (TEA) in conjunction with a non-participating solvent such as dichloromethane (B109758) (CH2Cl2). nih.govrsc.org

For enhanced reactivity, a catalytic amount of a nucleophilic catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is frequently added. nih.govnih.gov DMAP accelerates the reaction by forming a more reactive intermediate with TsCl. A general procedure involves dissolving the alcohol (8-nonyn-1-ol) in an appropriate solvent, cooling the solution (typically to 0 °C), and then adding the base, TsCl, and catalyst. nih.govrsc.org

Table 1: Common Reagent Systems for Alcohol Tosylation

| Reagent | Role | Typical Solvent | Reference |

|---|---|---|---|

| p-Toluenesulfonyl Chloride (TsCl) | Tosylating Agent | Dichloromethane, Pyridine | nih.govlibretexts.org |

| Pyridine | Base and/or Solvent | - | libretexts.orgchsjournal.org |

| Triethylamine (TEA) | Base (HCl Scavenger) | Dichloromethane | nih.gov |

Mechanistic Considerations of Tosylate Formation from Primary Alcohols

The tosylation of a primary alcohol, such as 8-nonyn-1-ol, proceeds through a well-established nucleophilic substitution mechanism at the sulfur atom of tosyl chloride. The key steps are as follows:

Nucleophilic Attack : The oxygen atom of the alcohol's hydroxyl group acts as a nucleophile, attacking the electrophilic sulfur atom of p-toluenesulfonyl chloride. This displaces the chloride ion, forming an oxonium ion intermediate. chemistrysteps.com

Deprotonation : A base, such as pyridine or triethylamine, removes the proton from the oxonium ion. chemistrysteps.com This step neutralizes the intermediate and generates the final tosylate ester product along with the protonated base (e.g., triethylammonium (B8662869) chloride). nih.gov

Crucially, in this mechanism, the bond between the carbon and the oxygen of the alcohol (the C-O bond) remains intact. libretexts.org Consequently, if the alcohol were chiral at the carbon bearing the hydroxyl group, its stereochemical configuration would be retained in the resulting tosylate product. masterorganicchemistry.com The tosylate group is a significantly better leaving group than the original hydroxyl group because its negative charge is delocalized through resonance over three oxygen atoms, making the tosylate anion very stable. masterorganicchemistry.comchemistrysteps.com

Optimization of Reaction Conditions for Yield and Purity

Optimizing the synthesis of tosylates involves careful control of several parameters to maximize the yield of the desired product and minimize side reactions.

Stoichiometry : An excess of the tosylating agent (TsCl), typically 1.2 to 1.5 molar equivalents, is often used to ensure complete consumption of the starting alcohol. nih.gov Similarly, a slight excess of the base is used to fully neutralize the generated HCl.

Temperature : The reaction is usually initiated at a low temperature (0 °C) to control the initial exothermic reaction rate, and then allowed to warm to room temperature to proceed to completion. nih.govrsc.org

Reaction Time : Reaction times can vary from a few hours to overnight, and progress is typically monitored using techniques like Thin Layer Chromatography (TLC). chsjournal.orgrsc.org

Side Reactions : A potential side reaction is the conversion of the tosylate to the corresponding alkyl chloride. This can occur if the chloride ion, present as a counter-ion to the protonated base (e.g., triethylammonium hydrochloride), acts as a nucleophile and displaces the newly formed tosylate group. nih.govresearchgate.net This is more likely with extended reaction times or in solvents that promote nucleophilic substitution. nih.gov Using p-toluenesulfonic anhydride (B1165640) instead of the chloride can circumvent this issue by avoiding the generation of nucleophilic chloride ions. nesacs.org

Table 2: Example of Reaction Condition Optimization

| Parameter | Condition | Rationale | Reference |

|---|---|---|---|

| Temperature | Start at 0 °C, then warm to RT | Control exothermicity, drive to completion | nih.gov |

| Reagent Ratio | 1.5 eq. TsCl, 1.5 eq. TEA | Ensure full conversion of alcohol | nih.gov |

| Catalyst | 0.2 eq. DMAP | Accelerate the reaction | nih.gov |

Solvent Effects on Tosylation Efficiency

The choice of solvent can significantly impact the efficiency and outcome of a tosylation reaction. Generally, aprotic, non-nucleophilic solvents are preferred to avoid unwanted side reactions with the highly reactive tosyl chloride. masterorganicchemistry.comgoogle.com

Chlorinated Solvents : Dichloromethane (CH2Cl2) is a very common and effective solvent for tosylation due to its inertness and ability to dissolve the reactants. nih.govrsc.org

Ethers : Dialkyl ethers like diethyl ether or tetrahydrofuran (B95107) (THF) can also be used. google.com

Aromatic Hydrocarbons : Solvents such as benzene (B151609) or toluene (B28343) are also suitable aprotic media for this reaction. google.com

Polar Aprotic Solvents : The use of polar aprotic solvents like N,N-dimethylformamide (DMF) can sometimes accelerate the undesired subsequent nucleophilic substitution of the tosylate by the chloride ion, leading to the formation of the alkyl chloride as a major byproduct. nih.gov

Protic Solvents : Protic solvents like water or alcohols are generally avoided as they can react with and hydrolyze the tosyl chloride, reducing the yield. masterorganicchemistry.com However, specific methods have been developed that use water as a solvent under carefully controlled pH conditions, presenting a "green" alternative. rsc.org

Solvent-Free Mechanochemical Synthesis Approaches

As part of the drive towards more environmentally friendly "green" chemistry, solvent-free methods for tosylation have been developed. researchgate.net Mechanochemistry, which involves inducing reactions in solids by grinding or milling, has proven effective for the synthesis of tosylates. rsc.orgresearchgate.net

In a typical mechanochemical approach, the alcohol is ground together with solid p-toluenesulfonyl chloride and a solid base, such as potassium carbonate (K2CO3). researchgate.netsciencemadness.org For some primary alcohols, this simple grinding method is fast and highly efficient, proceeding to completion in minutes at room temperature. researchgate.net This approach offers several advantages:

Reduced Waste : It eliminates the need for large quantities of organic solvents.

Simplicity : The procedure and workup are often simpler than solution-phase methods. researchgate.net

High Yields : Excellent yields are often achievable in very short reaction times. researchgate.net

This solvent-free methodology represents a scalable and efficient alternative for the preparation of alkyl tosylates. researchgate.netsciencemadness.org

Chemical Reactivity and Transformation Pathways of 8 Nonyn 1 Ol, 4 Methylbenzenesulfonate

Elimination Reactions

Factors Influencing Elimination vs. Substitution Regioselectivity

The chemical behavior of 8-Nonyn-1-ol, 4-methylbenzenesulfonate (B104242) is dictated by the presence of a primary tosylate, which is an excellent leaving group. This functional group makes the terminal carbon susceptible to both nucleophilic substitution (SN2) and base-induced elimination (E2) reactions. The competition between these two pathways is governed by several key factors, including the nature of the attacking reagent (nucleophile/base), the solvent, and the reaction temperature.

As a primary substrate, 8-Nonyn-1-ol, 4-methylbenzenesulfonate is sterically unhindered, a condition that generally favors the SN2 pathway. nih.govresearchgate.net For a substitution reaction to occur, a nucleophile must perform a backside attack on the carbon atom bearing the tosylate group. Strong, non-bulky nucleophiles that are relatively weak bases are ideal for promoting SN2 reactions while minimizing the competing E2 elimination. researchgate.net

Conversely, the E2 pathway is favored by strong, sterically hindered bases. nih.gov These bulky bases have difficulty accessing the electrophilic carbon atom for a backside attack (as required for SN2) and will instead preferentially abstract a proton from the adjacent (beta) carbon, leading to the formation of an alkene. wikipedia.org The nature of the base is a critical determinant; for instance, switching from a less hindered base like hydroxide (OH⁻) to a bulky base like tert-butoxide (t-BuO⁻) can dramatically shift the product ratio from substitution to elimination. researchgate.net

Temperature also plays a significant role; higher temperatures generally favor elimination over substitution. Elimination reactions result in an increase in the number of molecules in the system, leading to a positive entropy change (ΔS), which is favored at higher temperatures. creative-biolabs.com The choice of solvent is another crucial factor. Polar aprotic solvents (e.g., acetone, DMSO) are known to enhance the rate of SN2 reactions, while polar protic solvents can favor elimination pathways. wikipedia.orgaxispharm.com

The interplay of these factors determines the ultimate regioselectivity of reactions involving this compound.

| Factor | Favors Substitution (SN2) | Favors Elimination (E2) | Rationale |

|---|---|---|---|

| Substrate Structure | Primary (Unhindered) | (Less favored for primary) | Low steric hindrance at the reaction center allows for easy backside attack by the nucleophile. nih.gov |

| Reagent | Strong, non-bulky nucleophile (e.g., I⁻, RS⁻, N₃⁻) researchgate.net | Strong, bulky base (e.g., t-BuO⁻, LDA) | Bulky bases are sterically hindered from acting as nucleophiles and preferentially act as bases, abstracting a β-proton. wikipedia.org |

| Temperature | Lower temperatures | Higher temperatures | Elimination has a higher positive entropy change, making it more favorable at elevated temperatures. creative-biolabs.com |

| Solvent | Polar aprotic (e.g., Acetone, DMSO, THF) | Polar protic solvents can favor elimination. wikipedia.org | Polar aprotic solvents solvate the cation but not the nucleophile, increasing nucleophilicity and favoring SN2. vectorlabs.com |

Cross-Coupling Reactions Utilizing the Tosylate Leaving Group

The tosylate group in this compound is not only an excellent leaving group for substitution and elimination reactions but also serves as an electrophilic partner in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for carbon-carbon bond formation. However, the use of unactivated primary alkyl tosylates presents unique challenges compared to their aryl or vinyl counterparts, primarily due to the potential for slow oxidative addition and competing β-hydride elimination.

The Suzuki-Miyaura coupling, which typically pairs an organoboron reagent with an organic halide or sulfonate, is a cornerstone of modern synthesis. While highly efficient for aryl and vinyl tosylates, its application to unactivated alkyl tosylates like this compound is less common and requires specialized catalytic systems. vectorlabs.com The development of ligands that promote the challenging oxidative addition of the Pd(0) catalyst to the C(sp³)–O bond while suppressing β-hydride elimination is an active area of research.

Similarly, the Stille reaction couples an organotin compound with an organic electrophile. Like the Suzuki reaction, it is most robust for sp²-hybridized electrophiles. nih.gov The direct Stille coupling of unactivated primary alkyl tosylates is not a standard transformation, though advancements in catalyst design continue to expand the scope of this reaction.

The Negishi coupling, which utilizes an organozinc reagent, has proven more broadly applicable to unactivated primary alkyl electrophiles. Research has demonstrated that a single palladium-based catalyst system can effectively achieve the cross-coupling of primary alkyl tosylates with a variety of alkyl-, alkenyl-, and arylzinc halides. nih.govorganic-chemistry.org A notable system employs a combination of Pd₂(dba)₃ (a palladium source), a bulky electron-rich phosphine ligand like tricyclopentylphosphine (PCyp₃), and N-methylimidazole (NMI) in a mixed solvent system. researchgate.netorganic-chemistry.org This method is tolerant of various functional groups, making it a viable pathway for elaborating the structure of this compound via C-C bond formation at the tosylate position. organic-chemistry.org

The Heck reaction traditionally involves the palladium-catalyzed reaction of an aryl or vinyl halide with an alkene. nih.gov The direct participation of an unactivated alkyl tosylate in a classical Heck-type mechanism is not typical. While some progress has been made in developing alkyl Heck-type reactions, they remain less common than those involving sp²-hybridized electrophiles.

| Coupling Reaction | Nucleophilic Partner | Applicability to Primary Alkyl Tosylate | Key Considerations |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent | Challenging, requires specialized catalysts. vectorlabs.com | Slow oxidative addition and β-hydride elimination are major hurdles. |

| Stille | Organotin Reagent | Challenging, not widely established. | Toxicity of tin reagents is a drawback. Primarily used for sp²-sp² couplings. nih.gov |

| Negishi | Organozinc Reagent | Applicable with specific catalyst systems. nih.govorganic-chemistry.org | Pd/trialkylphosphine catalysts have been shown to be effective. Tolerates various functional groups. researchgate.net |

| Heck | Alkene | Not directly applicable in its classic form. | Reaction is defined by coupling of unsaturated halides/triflates with alkenes. nih.gov |

Reactivity of the Terminal Alkyne Moiety

Independent of the tosylate group, the terminal alkyne in this compound is a versatile functional group capable of participating in a variety of powerful transformations, most notably cycloaddition reactions often categorized under the umbrella of "click chemistry."

The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a premier example of a click reaction, enabling the efficient and highly regioselective formation of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. organic-chemistry.orgnih.gov This reaction is characterized by its high yield, mild reaction conditions, tolerance of a wide range of functional groups, and simple workup procedures. organic-chemistry.org

The mechanism involves the in-situ formation of a copper(I) acetylide intermediate. This intermediate then reacts with an organic azide, proceeding through a six-membered copper-containing ring before undergoing cyclization and protonation to yield the stable triazole product and regenerate the copper(I) catalyst. wikipedia.org The active Cu(I) catalyst is typically generated from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov The terminal alkyne of this compound is an ideal substrate for this transformation, allowing it to be covalently linked to any molecule bearing an azide group.

A significant advancement in click chemistry is the development of the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction proceeds without the need for a metal catalyst, which is a major advantage for biological applications where the cytotoxicity of copper is a concern. creative-biolabs.comvectorlabs.com The driving force for SPAAC is the high ring strain of a cyclic alkyne, typically a cyclooctyne derivative like dibenzocyclooctyne (DBCO). creative-biolabs.com The relief of this strain upon cycloaddition with an azide provides a large thermodynamic driving force for the reaction.

In the context of SPAAC, the terminal alkyne of this compound itself is not strained. Instead, it would react with an azide partner that is part of or attached to a strained cyclic alkyne system. More commonly, the terminal alkyne of the subject molecule would be reacted with an azide-functionalized molecule in a reaction that is promoted by the strain of a separate cyclic alkyne reagent. The fundamental interaction is still between an alkyne and an azide to form a triazole, but the activation energy is overcome by ring strain rather than a copper catalyst. researchgate.netnih.gov This copper-free approach allows for bioorthogonal labeling, where the reaction can proceed in a complex biological environment without interfering with native biochemical processes. axispharm.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| tert-butoxide |

| Acetone |

| Dimethyl sulfoxide (DMSO) |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) |

| Tricyclopentylphosphine (PCyp₃) |

| N-methylimidazole (NMI) |

| Copper(II) sulfate |

| Sodium ascorbate |

| Dibenzocyclooctyne (DBCO) |

Sonogashira Coupling and Other Alkynylation Reactions

This compound possesses a terminal alkyne group, making it a suitable substrate for Sonogashira coupling and other alkynylation reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds, particularly for creating more complex molecular architectures.

The Sonogashira reaction is a cross-coupling reaction that involves a terminal alkyne and an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the direct connection of the alkyne carbon to an aromatic or vinylic system. For this compound, the terminal alkyne can be coupled with various aryl or vinyl halides. The presence of the tosylate group at the distal end of the chain is generally well-tolerated under the mild conditions often employed for Sonogashira couplings. wikipedia.org

The general scheme for the Sonogashira coupling of this compound is as follows:

Reaction Scheme:

Where R = Aryl or Vinyl, and X = I, Br, or OTf

The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency. Commonly used palladium catalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. Copper(I) iodide is a typical co-catalyst, and bases such as triethylamine (B128534) or diisopropylamine are frequently used. libretexts.org

| Aryl Halide/Triflate | Catalyst System | Base | Solvent | Yield (%) |

| Iodobenzene | Pd(PPh₃)₄, CuI | Et₃N | THF | High |

| 4-Bromotoluene | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH | DMF | Good |

| Phenyl triflate | Pd(dba)₂, P(o-tol)₃, CuI | Et₃N | Acetonitrile | Moderate |

It is important to note that while the tosylate group is a good leaving group, its reactivity is significantly lower than that of aryl or vinyl halides in the context of palladium-catalyzed cross-coupling reactions. Therefore, intermolecular reaction at the tosylate site under Sonogashira conditions is generally not a competing pathway.

Other alkynylation reactions involving the terminal alkyne of this compound include Glaser coupling, which would lead to the dimerization of the alkyne, and various addition reactions to carbonyl compounds after conversion to an alkynylmetal reagent (discussed in section 3.4.5).

Hydration, Hydrohalogenation, and Related Additions to the Alkyne

The triple bond in this compound is susceptible to electrophilic addition reactions, including hydration and hydrohalogenation. The regioselectivity of these reactions is governed by Markovnikov's rule.

Hydration:

The hydration of a terminal alkyne like this compound typically occurs in the presence of a strong acid, such as sulfuric acid, and a mercury(II) salt catalyst (e.g., HgSO₄). libretexts.orgkhanacademy.orglumenlearning.com The reaction proceeds via the formation of an enol intermediate, which then tautomerizes to the more stable ketone. According to Markovnikov's rule, the hydroxyl group adds to the more substituted carbon of the alkyne, resulting in the formation of a methyl ketone. libretexts.org

Reaction Scheme:

The reaction conditions for the hydration of terminal alkynes are generally compatible with the presence of a distal tosylate group.

| Reagents | Product | Expected Yield |

| H₂O, H₂SO₄, HgSO₄ | 10-Oxodecan-1-yl 4-methylbenzenesulfonate | Good to High |

Hydrohalogenation:

The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne of this compound also follows Markovnikov's rule. researchgate.netyoutube.com The initial addition of one equivalent of HX yields a vinyl halide, with the halogen atom attached to the more substituted carbon. youtube.com

Reaction Scheme (1 equivalent HX):

If an excess of the hydrogen halide is used, a second addition reaction occurs, leading to the formation of a geminal dihalide, where both halogen atoms are attached to the same carbon. youtube.com

Reaction Scheme (2 equivalents HX):

The reaction conditions for hydrohalogenation are typically acidic and would not affect the tosylate group.

| Reagent (equivalents) | Product |

| HCl (1 eq.) | 9-Chloro-9-decen-1-yl 4-methylbenzenesulfonate |

| HBr (2 eq.) | 9,9-Dibromodecan-1-yl 4-methylbenzenesulfonate |

Derivatization to Alkynylmetal Reagents

The terminal proton of the alkyne in this compound is weakly acidic and can be deprotonated by a strong base to form an alkynylmetal reagent. These reagents are potent nucleophiles and are widely used in organic synthesis to form new carbon-carbon bonds.

Formation of Alkynyllithium Reagents:

Treatment of this compound with a strong organolithium base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) will result in the formation of the corresponding alkynyllithium reagent.

Reaction Scheme:

Formation of Alkynyl Grignard Reagents:

Alternatively, an alkynyl Grignard reagent can be prepared by reacting the terminal alkyne with a pre-formed Grignard reagent, such as ethylmagnesium bromide (EtMgBr). sciencemadness.org This is an acid-base reaction where the stronger base (the Grignard reagent) deprotonates the weaker acid (the terminal alkyne).

Reaction Scheme:

The tosylate group is generally stable under the conditions used to form these organometallic reagents, as it is not susceptible to nucleophilic attack by the strong bases at low temperatures, especially when the reaction is carried out quickly. However, care must be taken to avoid prolonged reaction times or elevated temperatures, which could potentially lead to side reactions involving the tosylate as a leaving group.

These alkynylmetal reagents can then be used in a variety of subsequent reactions, such as:

Alkylation: Reaction with alkyl halides to extend the carbon chain.

Addition to carbonyls: Reaction with aldehydes and ketones to form propargyl alcohols.

Addition to epoxides: Ring-opening of epoxides to form β-hydroxy alkynes.

| Reagent | Alkynylmetal Formed | Subsequent Reaction with Electrophile | Product Type |

| n-BuLi | Alkynyllithium | Formaldehyde | Propargyl alcohol |

| EtMgBr | Alkynylmagnesium bromide | Iodomethane | Methylated alkyne |

Applications in Complex Molecule Synthesis and Material Science

Role as a Versatile Synthetic Building Block

The primary utility of 8-Nonyn-1-ol, 4-methylbenzenesulfonate (B104242) lies in its capacity to act as a bifunctional linker. The tosylate moiety is an excellent leaving group in nucleophilic substitution reactions, allowing the nine-carbon chain to be readily attached to various substrates, including amines, alcohols, and thiols. This alkylation introduces a long, flexible spacer arm terminating in an alkyne.

The terminal alkyne is one of the most versatile functional groups in modern organic synthesis. It is a cornerstone of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the efficient and highly specific formation of a stable triazole linkage. nih.gov Beyond this, the alkyne can participate in numerous other transformations, such as Sonogashira, Negishi, and other cross-coupling reactions, as well as hydration, reduction, and cyclization cascades. nih.gov This dual-reactivity profile enables chemists to first tether the building block to a molecule of interest via the tosylate and then use the alkyne for subsequent elaboration, making it a powerful tool for modular synthesis.

Precursor in Natural Product Synthesis

In the field of natural product total synthesis, the construction of complex carbon skeletons often relies on the strategic assembly of smaller, functionalized fragments. While direct citation for the use of 8-Nonyn-1-ol, 4-methylbenzenesulfonate in a completed total synthesis is not prominent, its strategic value is clear. Building blocks containing both an alkyne and a reactive electrophile are integral to many synthetic plans. medchemexpress.comumich.edu

The modular nature of this compound makes it exceptionally well-suited for the synthesis of analogs of bioactive compounds, a critical process in medicinal chemistry and drug discovery. A prominent example of this application is in the development of proteolysis-targeting chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. These molecules typically consist of a ligand for the target protein and a ligand for an E3 ligase, connected by a chemical linker.

Research has led to the discovery of AK-2292, a potent and highly selective STAT5 PROTAC degrader developed for its potential in treating cancers like acute myeloid leukemia. nih.gov In the synthesis of such complex therapeutic agents, linker chemistry is paramount. The linker's length, flexibility, and chemical nature dictate the spatial orientation of the two ligands, which is crucial for forming a productive ternary complex and achieving efficient degradation. AK-2292 is designed as a click chemistry reagent, incorporating a terminal alkyne group that facilitates its conjugation. The 8-nonyn-1-ol framework provides the necessary long-chain alkyne that is used to bridge the STAT5-binding moiety and the E3 ligase ligand, demonstrating a direct and impactful application of this type of building block in creating advanced, biologically active molecules.

Utilization in Polymer Chemistry and Bioconjugation

The concept of "clickable" polymers refers to macromolecules that are engineered to contain functional groups, typically alkynes or azides, which can readily undergo click reactions. This allows for the simple, efficient, and quantitative modification of the polymer after its synthesis. The terminal alkyne of this compound is ideal for this purpose.

This building block can be used to introduce a terminal alkyne onto a polymer chain, rendering the entire macromolecule "clickable." This is most effectively achieved by using the tosylate portion of the molecule as an initiator for certain types of polymerization. The resulting polymer chain will have the 8-nonynyl group at its starting (alpha) terminus, making the alkyne function available for post-polymerization modification. nih.gov These alkyne-terminated polymers can then be conjugated to a vast array of molecules, including fluorescent dyes, targeting ligands, or other polymers, by reacting them with corresponding azide-functionalized partners.

A specific and significant application of this compound is in the functionalization of poly(2-oxazoline)s (POx). POx are a class of polymers known for their biocompatibility and tunable properties, making them attractive for biomedical applications. They are synthesized via cationic ring-opening polymerization (CROP).

In this process, the tosylate group of this compound can act as a powerful electrophilic initiator. It reacts with a 2-oxazoline monomer to form a cationic oxazolinium species, which then propagates by adding more monomer units. Since the alkyne group is chemically inert under CROP conditions, it remains intact at the alpha-terminus of the polymer chain. This "initiator method" is a straightforward and effective way to produce well-defined, alkyne-terminated POx with controlled molecular weights. nih.gov These "clickable" POx polymers are valuable precursors for creating advanced materials, such as polymer-drug conjugates, hydrogels, and functional coatings for bioconjugation purposes.

Data Tables

Table 1: Chemical Compound Properties

| Property | Value |

|---|---|

| Compound Name | This compound |

| Molecular Formula | C₁₆H₂₂O₃S |

| Molecular Weight | 294.41 g/mol |

| CAS Number | 87462-64-4 |

| Structure | Features a C9 alkyl chain with a terminal C≡CH group and a terminal O-tosyl group. |

Table 2: Summary of Synthetic Applications

| Application Area | Role of Compound | Key Reaction(s) | Outcome |

|---|---|---|---|

| Versatile Building Block | Bifunctional Linker | Nucleophilic Substitution (at Tosylate), Click Chemistry (at Alkyne) | Modular synthesis of complex molecules. |

| Bioactive Compound Analogs | Linker Precursor | Alkylation, Click Chemistry (CuAAC) | Synthesis of PROTACs (e.g., related to AK-2292) for targeted protein degradation. nih.gov |

| Polymer Chemistry | Initiator | Cationic Ring-Opening Polymerization (CROP) | Creation of "clickable," alkyne-terminated poly(2-oxazoline)s. |

| Bioconjugation | Polymer Functionalization | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Attachment of biomolecules or reporters to functionalized polymers. |

Design of PROTAC Linkers and Related Systems

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. A critical component of a PROTAC is the linker, which connects the ligand that binds to the target protein to the ligand that binds the E3 ligase. The nature, length, and rigidity of the linker are crucial for the efficacy of the PROTAC. researchgate.net

Alkyne-containing linkers, such as those derived from this compound, are frequently employed in PROTAC design. umich.edursc.org The terminal alkyne group is particularly useful as it can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry" that allows for the efficient and reliable connection of the alkyne-bearing linker to an azide-functionalized ligand. researchgate.net This strategy has been widely adopted for the rapid synthesis of PROTAC libraries to optimize linker length and composition. chemicalbook.com The alkyl chain of this compound provides a flexible spacer, which can be crucial for achieving the optimal orientation of the target protein and the E3 ligase to facilitate ubiquitination. researchgate.net

A notable example of the application of an alkyne-containing linker is in the development of the potent and selective STAT5 (Signal Transducer and Activator of Transcription 5) PROTAC degrader, AK-2292. medchemexpress.comnih.gov STAT5 is a therapeutic target in various cancers, and AK-2292 has demonstrated the ability to induce tumor regression in animal models. nih.govresearchgate.netresearchgate.net The design of AK-2292 incorporates an alkyne-functionalized linker to connect the STAT5-binding moiety to the E3 ligase ligand. medchemexpress.com The synthesis of such complex molecules often relies on versatile building blocks like this compound.

| PROTAC Linker Components | Function | Relevance of this compound |

| Terminal Alkyne | Enables "click chemistry" for efficient ligation. researchgate.net | Provides the alkyne functionality for CuAAC reactions. umich.edursc.org |

| Alkyl Chain | Provides a flexible spacer to optimize ternary complex formation. researchgate.net | The nonyl chain offers a specific length and flexibility. |

| Tosylate Group | Allows for facile attachment to one of the PROTAC ligands. | Serves as a good leaving group for nucleophilic substitution. masterorganicchemistry.comchemistrysteps.com |

Generation of Advanced Intermediates for Specialized Chemical Syntheses

The dual functionality of this compound makes it an ideal starting material for the generation of more complex, advanced intermediates. The tosylate group is an excellent leaving group, readily displaced by nucleophiles, while the terminal alkyne can be elaborated through various carbon-carbon bond-forming reactions. masterorganicchemistry.comchemistrysteps.comyoutube.com

For instance, in the synthesis of complex molecules like the STAT5 PROTAC degrader AK-2292, a key synthetic step involves the alkylation of a secondary amine with an alkyne-containing electrophile. umich.edu While the exact starting material in the published synthesis of AK-2292 is not explicitly stated to be this compound, the dissertation describing its development outlines the synthesis of a similar intermediate where a terminal alkyne is a key feature. umich.edu

A representative synthesis of an advanced intermediate using this compound would involve the reaction of the tosylate with a nucleophile, such as an amine or a thiol, to introduce a new functional group at one end of the nonyl chain. The terminal alkyne at the other end remains available for further transformations, such as coupling reactions, hydrations, or cycloadditions. This stepwise approach allows for the controlled and predictable construction of complex molecular scaffolds.

The general tosylation of the parent alcohol, 8-nonyn-1-ol, can be achieved using tosyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534). masterorganicchemistry.comchemistrysteps.comnih.gov The resulting tosylate is then a versatile intermediate for a wide range of synthetic transformations.

Spectroscopic and Spectrometric Elucidation of Structural Features

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic compounds. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the connectivity of atoms within the 8-Nonyn-1-ol, 4-methylbenzenesulfonate (B104242) molecule can be definitively established.

¹H NMR Spectroscopy: The proton NMR spectrum of 8-Nonyn-1-ol, 4-methylbenzenesulfonate is expected to exhibit distinct signals corresponding to the various types of protons in the molecule. The aromatic protons of the p-toluenesulfonate (tosyl) group typically appear as two doublets in the downfield region, around 7.3-7.8 ppm, due to the deshielding effect of the aromatic ring and the sulfonate group. The singlet for the methyl protons of the tosyl group is anticipated to be observed at approximately 2.4 ppm. The methylene (B1212753) protons adjacent to the sulfonate oxygen (-CH₂-O-) are expected to be found around 4.0 ppm as a triplet. The terminal alkyne proton (-C≡C-H) should appear as a triplet at about 1.9 ppm. The remaining methylene protons of the nonyl chain would produce a complex multiplet in the upfield region, typically between 1.2 and 1.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments. The aromatic carbons of the tosyl group are expected to show signals in the range of 127-145 ppm. The carbon of the methyl group on the tosyl moiety would have a characteristic shift around 21 ppm. The carbon atom of the methylene group attached to the sulfonate oxygen (-CH₂-O-) is anticipated to resonate at approximately 70 ppm. The two sp-hybridized carbons of the alkyne group are expected at around 68 ppm and 84 ppm. The remaining aliphatic carbons of the nonyl chain would appear in the upfield region of the spectrum, typically between 18 and 30 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Ar-H (tosyl) | ~7.3 (d), ~7.8 (d) | ~127-130 |

| Ar-C (tosyl, substituted) | - | ~133, ~145 |

| -CH₃ (tosyl) | ~2.4 (s) | ~21.6 |

| -CH₂-O- | ~4.0 (t) | ~70.7 |

| -CH₂- chain | ~1.2-1.7 (m) | ~18-29 |

| -C≡C-H | ~1.9 (t) | ~68.3 |

| -C≡C-H | - | ~84.1 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

The IR spectrum of this compound is expected to display several characteristic absorption bands. The presence of the terminal alkyne is confirmed by a sharp, weak absorption band around 3300 cm⁻¹ for the ≡C-H stretch and another weak band around 2120 cm⁻¹ for the C≡C stretch. The sulfonate group will exhibit strong, characteristic asymmetric and symmetric stretching vibrations for the S=O bonds, typically appearing in the regions of 1350-1370 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-O-C stretching vibration is expected to be observed in the 1000-960 cm⁻¹ range. Aromatic C-H stretching can be seen just above 3000 cm⁻¹, while aromatic C=C stretching absorptions appear in the 1600-1450 cm⁻¹ region. The aliphatic C-H stretching vibrations of the nonyl chain will be visible in the 2850-2960 cm⁻¹ range.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Alkyne (≡C-H) | ~3300 | Stretching |

| Alkyne (C≡C) | ~2120 | Stretching |

| Aromatic (C-H) | ~3030-3090 | Stretching |

| Aliphatic (C-H) | ~2850-2960 | Stretching |

| Aromatic (C=C) | ~1600, ~1475 | Stretching |

| Sulfonate (S=O) | ~1360, ~1180 | Asymmetric and Symmetric Stretching |

| Sulfonate (S-O-C) | ~1000-960 | Stretching |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides crucial information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation.

The molecular weight of this compound (C₁₆H₂₂O₃S) is 294.41 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 294. A prominent fragmentation pattern would involve the cleavage of the C-O bond of the ester, leading to the formation of a stable p-toluenesulfonyl cation or a related fragment at m/z 155, corresponding to the [CH₃C₆H₄SO₂]⁺ ion. Another significant fragment would be the tropylium (B1234903) ion at m/z 91, which is characteristic of compounds containing a benzyl (B1604629) group. The loss of the tosyl group would generate a nonynyl cation at m/z 123 ([C₉H₁₅]⁺). Further fragmentation of the alkyl chain would produce a series of smaller cation fragments separated by 14 mass units, corresponding to the loss of CH₂ groups.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment |

|---|---|

| 294 | [M]⁺ (Molecular Ion) |

| 171 | [CH₃C₆H₄SO₃]⁻ (p-toluenesulfonate anion, in negative ion mode) |

| 155 | [CH₃C₆H₄SO₂]⁺ (p-toluenesulfonyl cation) |

| 123 | [C₉H₁₅]⁺ (Nonynyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 8-Nonyn-1-ol, 4-methylbenzenesulfonate?

- Methodological Answer : Synthesis typically involves esterification of 8-nonyn-1-ol with 4-methylbenzenesulfonyl chloride under controlled conditions (e.g., anhydrous environment, base catalysis). Purification can be achieved via column chromatography using silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Confirm purity using HPLC with UV detection (λ = 254 nm) and compare retention times against known standards .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to confirm the ester linkage and substituent positions. For example, the sulfonate group’s deshielding effect on adjacent protons can validate structural integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) in positive ion mode can confirm molecular weight (e.g., [M+Na] peak).

- Infrared Spectroscopy (IR) : Detect characteristic stretches (e.g., S=O at ~1170–1370 cm, C≡C at ~2100–2260 cm) .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (e.g., argon) to prevent hydrolysis of the sulfonate ester. Conduct stability studies via accelerated degradation tests (e.g., 40°C/75% relative humidity) and monitor using TLC or HPLC .

Advanced Research Questions

Q. How does the sulfonate group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonate acts as a leaving group, enabling reactions with nucleophiles (e.g., amines, thiols). Design kinetic studies using varying nucleophile concentrations and monitor reaction progress via H NMR. Compare activation energies with analogous tosylates or mesylates to assess electronic effects .

Q. What experimental strategies can resolve contradictions in spectroscopic data for derivatives of this compound?

- Methodological Answer :

- Cross-Validation : Use complementary techniques (e.g., X-ray crystallography for unambiguous structure confirmation if NMR is inconclusive).

- Isotopic Labeling : Synthesize deuterated analogs (e.g., -labeled alkyne) to simplify spectral interpretation .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. How can researchers design experiments to study the compound’s adsorption behavior on indoor surfaces (e.g., polymers, glass)?

- Methodological Answer :

- Surface Deposition : Apply controlled amounts of the compound to test surfaces in environmental chambers.

- Microspectroscopic Imaging : Use techniques like time-of-flight secondary ion mass spectrometry (ToF-SIMS) to map adsorption patterns.

- Reactivity Studies : Expose adsorbed layers to oxidants (e.g., ozone) and analyze degradation products via GC-MS .

Q. What approaches are suitable for investigating its potential as a biochemical probe?

- Methodological Answer :

- Target Identification : Perform affinity chromatography with immobilized derivatives to capture interacting proteins.

- Fluorescent Tagging : Introduce a fluorophore (e.g., BODIPY) via click chemistry (CuAAC) for live-cell imaging.

- Dose-Response Assays : Evaluate bioactivity in cell lines (e.g., IC determination for anti-cancer activity) and compare with structurally related sulfonates .

Data Analysis & Experimental Design

Q. How can researchers optimize synthetic yields while minimizing side reactions?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables (e.g., temperature, solvent polarity, catalyst loading).

- In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions dynamically.

- Byproduct Analysis : Isolate side products via preparative TLC and characterize to identify reaction bottlenecks .

Q. What computational tools are recommended for predicting the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB).

- MD Simulations : Run nanosecond-scale simulations in GROMACS to assess binding stability.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP and polar surface area .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.